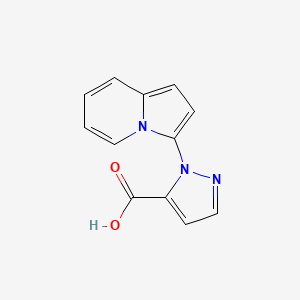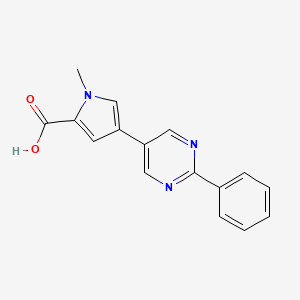![molecular formula C13H20N4 B8110201 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane](/img/structure/B8110201.png)
9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane is a spirocyclic compound that features a unique structural motif combining a pyrimidine ring with a spirocyclic diazaspiro scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can lead to diverse pharmacological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane typically involves multi-step synthetic routes. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and amines under acidic conditions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in studying biological pathways.
Mecanismo De Acción
The mechanism of action of 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets. For instance, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic structures such as:
- 1-Oxa-9-azaspiro[5.5]undecane
- 1,3-Dioxane-1,3-dithiane spiranes
- 1,3-Oxathiane derivatives
Uniqueness
What sets 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane apart is its combination of a pyrimidine ring with a spirocyclic diazaspiro scaffold. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
9-pyrimidin-2-yl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-3-13(11-14-6-1)4-9-17(10-5-13)12-15-7-2-8-16-12/h2,7-8,14H,1,3-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTKVYKEZUIKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC=N3)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B8110139.png)
![2-(((1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methoxy)methyl)thiazole](/img/structure/B8110145.png)
![N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide](/img/structure/B8110152.png)
![3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8110153.png)
![7-((6-Methylpyridin-2-Yl)Methoxy)Octahydropyrrolo[1,2-A]Pyrazine](/img/structure/B8110160.png)
![1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone](/img/structure/B8110162.png)
![Rel-Morpholino((3Ar,7S,7Ar)-Octahydropyrano[4,3-C]Pyrrol-7-Yl)Methanone](/img/structure/B8110168.png)
![1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B8110181.png)


![2-(6-(4-Methylpiperidin-1-yl)benzo[d]isoxazol-3-yl)thiazole-5-carboxylic acid](/img/structure/B8110198.png)
![4-Phenyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B8110208.png)
![1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8110210.png)
![Rel-(2S,3As,7As)-N-(Thiophen-2-Ylmethyl)Octahydrofuro[2,3-C]Pyridine-2-Carboxamide](/img/structure/B8110216.png)
